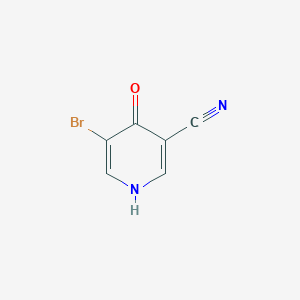

5-Bromo-4-hydroxynicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

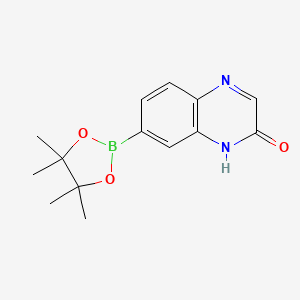

5-Bromo-4-hydroxynicotinonitrile is a chemical compound with the molecular formula C6H3BrN2O and a molecular weight of 199.0000 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 5-Bromo-4-hydroxynicotinonitrile involves several steps. In one experiment, a solution of 1,4-dihydro-4-oxonicotinonitrile was reacted with bromine in acetic acid at 90°C for 6 hours. The resulting reaction mixture was further stirred at 90°C for 3 hours. After cooling to room temperature, the mixture was concentrated in vacuo. The solid residue was triturated with ethanol to give 5-bromo-4-oxo-1,4-dihydropyridine-3-carbonitrile .Molecular Structure Analysis

5-Bromo-4-hydroxynicotinonitrile contains a total of 13 bonds; 10 non-H bonds, 4 multiple bonds, 3 double bonds, 1 triple bond, 1 six-membered ring, 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis

5-Bromo-4-hydroxynicotinonitrile is a laboratory chemical with a molecular weight of 199.0000 . Its physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature.Wissenschaftliche Forschungsanwendungen

Herbicide Resistance in Plants

One notable application of 5-Bromo-4-hydroxynicotinonitrile, through its close relative bromoxynil, involves conferring herbicide resistance to transgenic plants. This is achieved by introducing a gene from a soil bacterium that encodes a nitrilase enzyme, capable of detoxifying bromoxynil into a non-toxic compound. Transgenic tobacco plants expressing this gene have shown resistance to high levels of bromoxynil, demonstrating a potential strategy for protecting crops against herbicidal damage while minimizing environmental impact (Stalker, Mcbride, & Malyj, 1988).

Microbial Degradation of Bromoxynil

Another significant research avenue is the microbial degradation of bromoxynil, which is crucial for understanding its environmental fate and developing bioremediation strategies. Various bacteria capable of metabolizing bromoxynil have been isolated, such as strains from the Klebsiella and Acinetobacter genera. These organisms can transform bromoxynil into less harmful compounds, offering insights into natural attenuation processes and potential applications in bioremediation of contaminated sites (Mcbride, Kenny, & Stalker, 1986); (Cai, Chen, Xu, & Cai, 2011).

Analytical Methods for Bromoxynil Detection

Research has also focused on developing analytical methods for the detection and quantification of bromoxynil in environmental samples. Such methods are essential for monitoring its presence and concentration in agricultural settings and natural water bodies, aiding in the assessment of its environmental impact and compliance with regulatory standards. Flow injection spectrophotometry, for example, has been proposed as a rapid and efficient technique for bromoxynil detection, which could be applied to various matrices including water and soil samples (Jan, Shah, & Bashir, 2006).

Safety and Hazards

Wirkmechanismus

Mode of Action

A similar compound, 5-bromo-5-nitro-1,3-dioxane (bronidox), has been studied . Bronidox’s primary mode of action is the oxidation of essential protein thiols, causing inhibition of enzyme activity and subsequent inhibition of microbial growth

Pharmacokinetics

Its skin permeation is low, with a Log Kp of -6.48 cm/s . The compound’s lipophilicity, as indicated by its Log Po/w values, ranges from -0.05 to 1.53 . Its water solubility ranges from 0.726 mg/ml to 1.09 mg/ml .

Result of Action

It’s worth noting that similar compounds have been studied for their potential as radiosensitizers, which could suggest a role in dna damage .

Eigenschaften

IUPAC Name |

5-bromo-4-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNPXAFLCPYPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-hydroxynicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)

![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)

![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)

![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)

![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)